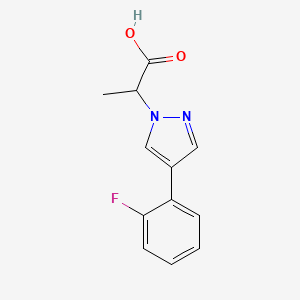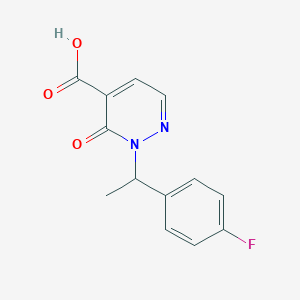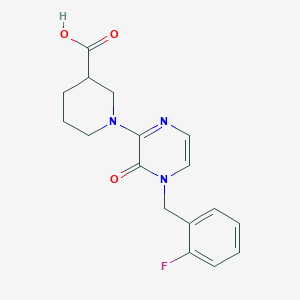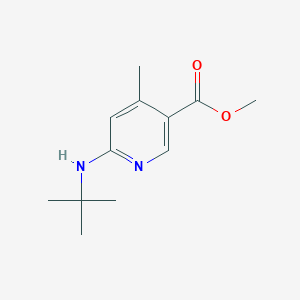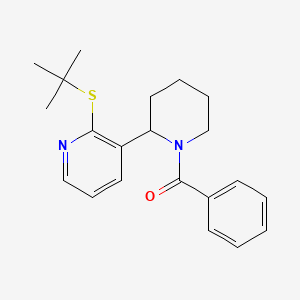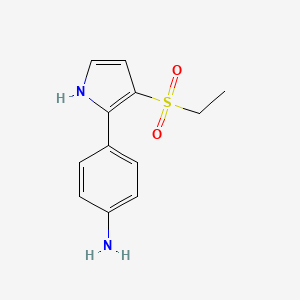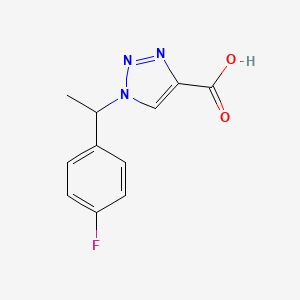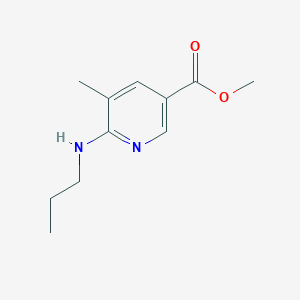
Methyl 5-methyl-6-(propylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-6-(propylamino)nicotinate is an organic compound belonging to the class of nicotinates It is a derivative of nicotinic acid, featuring a methyl ester group at the carboxyl position and a propylamino group at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(propylamino)nicotinate typically involves the esterification of 5-methyl-6-(propylamino)nicotinic acid. One common method includes the following steps:
Esterification Reaction: 5-methyl-6-(propylamino)nicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to form the methyl ester.
Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is further purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves:
Continuous Esterification: The reactants are continuously fed into a flow reactor where the esterification takes place under controlled temperature and pressure.
Automated Purification: The product is continuously extracted and purified using automated systems, ensuring consistent quality and high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-6-(propylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-methyl-6-(propylamino)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-methyl-6-(propylamino)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the propylamino group.
Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.
Nicotinamide: The amide derivative of nicotinic acid.
Uniqueness
Methyl 5-methyl-6-(propylamino)nicotinate is unique due to the presence of both a methyl ester and a propylamino group, which confer distinct chemical properties and biological activities. This combination makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
methyl 5-methyl-6-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-12-10-8(2)6-9(7-13-10)11(14)15-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
KUWZSTMQEXFCOO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C(C=C1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



